![molecular formula C5H4N4OS B3089262 5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol CAS No. 119073-82-4](/img/structure/B3089262.png)
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol (5-POT) is an important organic compound that has been studied extensively in the last few decades. It is a versatile compound with a wide range of applications in the fields of medicine, biochemistry, and chemistry. The compound has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its potential therapeutic and biological effects.
Scientific Research Applications
Anticancer Applications
A study by Zhang et al. (2015) highlighted the synthesis of novel compounds based on the 1,3,4-oxadiazole moiety, demonstrating enhanced cytotoxic activity against human cancer cell lines. The introduction of a 1,3,4-oxadiazole-2-thiol moiety significantly improved cytotoxic effects, with some compounds showing comparable activity to the reference drug doxorubicin against certain cancer cells. This underscores the potential of 1,3,4-oxadiazole derivatives in cancer treatment research (Zhang, Rongrong, Guo, & Zhu, 2015).
Corrosion Inhibition
Research by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid, demonstrating these compounds' efficacy in protecting against corrosion. This study indicates the value of such derivatives in developing corrosion inhibitors, potentially beneficial for industrial applications (Ammal, Prajila, & Joseph, 2018).
Fungicidal and Antimicrobial Activities
Compounds containing the 1,3,4-oxadiazole ring have been evaluated for their fungicidal and antimicrobial activities. Chen, Li, and Han (2000) synthesized derivatives showing promising fungicidal activity against rice sheath blight, a significant agricultural concern. Similarly, El-sayed et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives with moderate to outstanding antimicrobial activity against various bacteria and fungi strains, suggesting these compounds' potential as lead compounds for antimicrobial drug development (Chen, Li, & Han, 2000); (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Optical and Electronic Properties
The synthesis and characterization of novel derivatives incorporating the 1,3,4-oxadiazole unit have also been reported for their optical and electronic properties. For example, Ge et al. (2014) synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine and ethyl 3-aryl-1H-pyrazole-5-carboxylate, studying their fluorescence spectral characteristics. These findings indicate potential applications in materials science, especially in developing new optical materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c11-5-9-8-4(10-5)3-1-2-6-7-3/h1-2H,(H,6,7)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQNWQGRQCWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=S)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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